molecular formula C27H26N4O3 B2761140 1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide CAS No. 1251560-01-6

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Cat. No. B2761140
M. Wt: 454.53
InChI Key: NTYZIIOSUGKZMS-UHFFFAOYSA-N
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Description

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing derivatives of imidazole and benzimidazole compounds, including those related to "1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide". These research efforts aim to elucidate the chemical structures and properties of these compounds through various synthetic pathways and characterization techniques, including NMR, IR, and X-ray crystallography. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derivatives has been reported to involve reactions leading to compounds with potential anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, showcasing the versatility of imidazole derivatives in medicinal chemistry (Hamdouchi, De Blas, Del Prado, Gruber, Heinz, & Vance, 1999).

Biological Evaluation

Research into the biological applications of imidazole derivatives encompasses their evaluation as potential therapeutic agents. For instance, studies have demonstrated the antimicrobial, anticonvulsant, and antiparasitic properties of certain imidazole and benzimidazole compounds. This includes the evaluation of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives for anticonvulsant activity and the investigation of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, indicating the broad spectrum of biological activities these compounds may exhibit (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002); (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Molecular Docking and Computational Studies

The design and synthesis of indole acetamide derivatives have been complemented by molecular docking and computational studies to predict their anti-inflammatory activity. These studies often involve geometry optimization, interaction energy analyses, and investigation of electronic properties through methods such as density functional theory (DFT). Such computational analyses provide insights into the potential biological activities and stability of the compounds, aiding in the design of more effective drugs (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

properties

IUPAC Name

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-19-4-3-5-23(14-19)30-27(33)25-17-31(18-28-25)16-21-6-10-22(11-7-21)29-26(32)15-20-8-12-24(34-2)13-9-20/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYZIIOSUGKZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

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